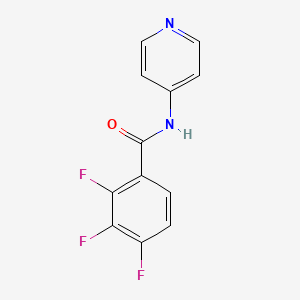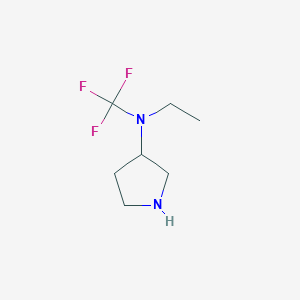![molecular formula C15H11ClN2O4S B13961181 N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. Metal-free synthetic routes have been explored to reduce the environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological pathways . For example, it may inhibit the activity of bromodomain-containing proteins, which play a role in gene transcription regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]isoxazol-3-yl-acetyl derivatives: These compounds share the isoxazole ring structure and have similar biological activities.
4-Chloro-benzenesulfonamide derivatives: These compounds contain the sulfonamide group and exhibit similar chemical reactivity.
Uniqueness
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide is unique due to its specific combination of the isoxazole ring and sulfonamide group, which imparts distinct biological activities and chemical properties .
Propriétés
Formule moléculaire |
C15H11ClN2O4S |
|---|---|
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
2-(1,2-benzoxazol-3-yl)-N-(4-chlorophenyl)sulfonylacetamide |
InChI |
InChI=1S/C15H11ClN2O4S/c16-10-5-7-11(8-6-10)23(20,21)18-15(19)9-13-12-3-1-2-4-14(12)22-17-13/h1-8H,9H2,(H,18,19) |
Clé InChI |
XFHNQTCAATYAGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



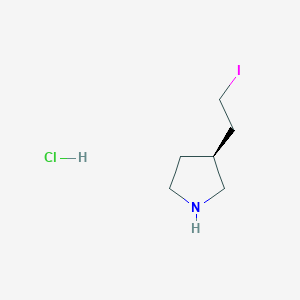
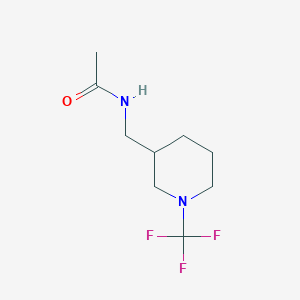

![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)
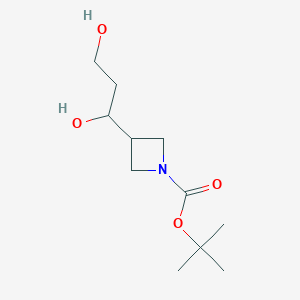



![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
